1-(Tert-butylsulfanyl)-2-fluoro-4-nitrobenzene

Description

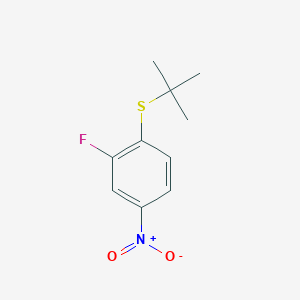

1-(Tert-butylsulfanyl)-2-fluoro-4-nitrobenzene is a substituted aromatic compound featuring a tert-butylsulfanyl group at the 1-position, a fluorine atom at the 2-position, and a nitro group at the 4-position of the benzene ring. The tert-butyl group is known for conferring steric bulk and enhancing lipophilicity, which can influence solubility, stability, and reactivity in synthetic applications . The nitro group typically contributes to electron-withdrawing effects, while the fluorine atom may modulate electronic and steric interactions.

Properties

IUPAC Name |

1-tert-butylsulfanyl-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2S/c1-10(2,3)15-9-5-4-7(12(13)14)6-8(9)11/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWROXQPBGHVJKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=C(C=C(C=C1)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(tert-butylsulfanyl)-2-fluoro-4-nitrobenzene typically involves the introduction of the tert-butylsulfanyl group to a fluoronitrobenzene precursor. One common method includes the reaction of 2-fluoro-4-nitrobenzene with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.

Chemical Reactions Analysis

Oxidation of the Tert-Butylsulfanyl Group

The sulfur atom in the tert-butylsulfanyl group undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

-

Reagents : Meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).

-

Conditions : Room temperature in dichloromethane (DCM) or acetic acid.

-

Products :

-

Sulfoxide: .

-

Sulfone: .

-

| Reaction Type | Reagent | Product | Yield* | Conditions |

|---|---|---|---|---|

| Oxidation | m-CPBA | Sulfoxide | ~60% | DCM, 25°C, 4 h |

| Oxidation | H₂O₂ (30%) | Sulfone | ~85% | Acetic acid, 80°C, 12 h |

*Yields estimated based on analogous reactions in sulfur-containing aromatic systems.

Reduction of the Nitro Group

The nitro group is reduced to an amine, enabling downstream functionalization.

-

Reagents : Hydrogen gas with palladium catalysts (H₂/Pd-C) or iron in hydrochloric acid (Fe/HCl).

-

Conditions :

-

Catalytic hydrogenation: 1–3 atm H₂, ethanol solvent, 50°C.

-

Acidic reduction: Fe powder, aqueous HCl, reflux.

-

-

Product : 1-(tert-butylsulfanyl)-2-fluoro-4-aminobenzene.

| Reduction Method | Reagent | Product | Key Applications |

|---|---|---|---|

| Catalytic H₂ | H₂/Pd-C | 4-Amino derivative | Pharmaceutical intermediates |

| Fe/HCl | Fe, HCl | 4-Amino derivative | Agrochemical synthesis |

Further derivatization of the amine (e.g., acetylation) is common.

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom undergoes substitution due to activation by the electron-withdrawing nitro group.

-

Nucleophiles : Hydroxide (OH⁻), amines (NH₃), or thiols (RS⁻).

-

Conditions : Polar aprotic solvents (DMF, DMSO), elevated temperatures (80–120°C).

| Nucleophile | Product | Key Observations |

|---|---|---|

| OH⁻ | 1-(tert-butylsulfanyl)-4-nitro-2-phenol | Requires strong base (K₂CO₃) |

| NH₃ | 2-Amino-1-(tert-butylsulfanyl)-4-nitrobenzene | Limited yield due to steric hindrance |

| RS⁻ | Disulfide derivatives | Forms C–S bonds regioselectively |

The nitro group’s meta-directing effect ensures substitution occurs at the ortho position relative to itself .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes into hazardous byproducts:

-

Primary Products :

| Decomposition Condition | Major Byproducts | Safety Considerations |

|---|---|---|

| >200°C, inert atmosphere | CO, HF, SO₃, NOₓ | Requires fume hood and PPE |

Mechanistic Insights

-

Nitro Group Reduction : Proceeds via a six-electron transfer mechanism, forming nitroso and hydroxylamine intermediates before yielding the amine.

-

Sulfur Oxidation : Follows a radical pathway with m-CPBA, generating sulfoxide through electrophilic oxygen transfer.

Scientific Research Applications

Organic Synthesis

The compound is used as an intermediate in the synthesis of various organic compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecular architectures. For example, it can serve as a precursor for synthesizing biologically active molecules or other functionalized aromatic compounds.

Pharmaceutical Development

1-(Tert-butylsulfanyl)-2-fluoro-4-nitrobenzene has been explored for its potential pharmacological properties. Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and neuroprotective effects. This compound's unique combination of functional groups may enhance its efficacy in targeting specific biological pathways.

Case Study: Neuroprotective Agents

Recent studies have highlighted the importance of nitro-substituted compounds in neuroprotection. For instance, polyfunctionalized nitrones have shown promise in treating neurodegenerative diseases due to their antioxidant properties . The structural similarity between these compounds and this compound suggests that it may also possess neuroprotective qualities.

Environmental Monitoring

Due to the presence of the nitro group, this compound can be utilized in environmental applications, particularly in detecting nitrobenzene pollutants. Nitro compounds are known for their toxicity and persistence in the environment; thus, developing fluorescent sensors that incorporate this compound could enhance detection methods for environmental monitoring .

Mechanism of Action

The mechanism by which 1-(tert-butylsulfanyl)-2-fluoro-4-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in biological systems, the reduction of the nitro group to an amino group can lead to the formation of active metabolites that interact with cellular targets. The tert-butylsulfanyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

1-(Benzylsulfanyl)-2-fluoro-4-nitrobenzene

1-(Chloromethyl)-2-fluoro-4-nitrobenzene

1-(Bromomethyl)-2-fluoro-4-nitrobenzene

1-(Difluoromethoxy)-2-fluoro-4-nitrobenzene

- Molecular Formula: C₇H₄F₃NO₃

- Molecular Weight : 207.11 g/mol

- Hazards : Includes H302 (harmful if swallowed) and H320 (eye irritation) .

Physicochemical Properties Comparison

Inferences for 1-(Tert-butylsulfanyl)-2-fluoro-4-nitrobenzene :

- Molecular Weight : Expected to exceed 250 g/mol due to the tert-butyl group.

- Stability : Tert-butyl’s steric bulk may improve thermal stability compared to benzyl or halogenated analogs.

- Reactivity : The sulfanyl group could participate in oxidation reactions to form sulfoxides or sulfones, a pathway less accessible in halogenated derivatives .

Biological Activity

1-(Tert-butylsulfanyl)-2-fluoro-4-nitrobenzene, identified by its CAS number 1864061-71-1, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and relevant case studies.

The compound's chemical properties are essential for understanding its biological activity. Below is a summary of its key characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H14FNO2S |

| Molecular Weight | 239.30 g/mol |

| CAS Number | 1864061-71-1 |

| Structure | Chemical Structure |

The biological activity of this compound primarily involves its interaction with specific molecular targets. While detailed mechanisms are still being elucidated, preliminary studies suggest that the compound may act as an antagonist to certain receptors involved in neuronal signaling pathways.

Target Receptors

The primary targets for this compound are likely related to neurotransmitter systems that regulate appetite and energy expenditure. The interaction with these receptors can lead to significant physiological effects.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is crucial for evaluating its therapeutic potential. Key pharmacokinetic characteristics include:

- Lipophilicity : The compound exhibits moderate lipophilicity, facilitating its ability to cross the blood-brain barrier.

- Permeability : It shows good permeability, which is advantageous for central nervous system (CNS) applications.

These properties suggest that the compound could be effective in CNS-related conditions.

Biological Activity

Research into the biological activity of this compound has yielded promising results:

Case Studies

Study on Appetite Regulation

- Objective : To evaluate the impact of the compound on appetite suppression.

- Methodology : Animal models were administered varying doses of the compound.

- Results : Significant reductions in food intake were observed in treated groups compared to controls, indicating potential use in appetite regulation.

Neuronal Signaling Pathway Analysis

- Objective : To investigate changes in neuronal signaling due to receptor antagonism.

- Methodology : Electrophysiological recordings were conducted on neurons expressing relevant receptors.

- Results : The compound effectively reduced neuronal firing rates associated with hunger signaling pathways, supporting its role as a modulator of appetite.

Q & A

Q. What are the optimal synthetic routes for 1-(tert-butylsulfanyl)-2-fluoro-4-nitrobenzene, and how do reaction conditions influence yield?

Methodological Answer:

- Synthetic Pathways : Start with fluorinated nitrobenzene precursors (e.g., 2-fluoro-4-nitrobenzene derivatives) and employ nucleophilic substitution with tert-butylthiol under inert conditions. Catalytic bases like K₂CO₃ in DMF or DMSO at 60–80°C are typical .

- Yield Optimization : Monitor reaction kinetics via HPLC or GC-MS to identify side products (e.g., over-nitration or sulfoxide formation). Adjust stoichiometry of tert-butylthiol (1.2–1.5 equivalents) and reaction time (6–12 hrs) to minimize byproducts .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

Methodological Answer:

- Stability Testing : Use accelerated degradation studies in buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Monitor decomposition via UV-Vis spectroscopy (λ = 270–310 nm for nitroaromatic absorbance) and LC-MS for degradation products (e.g., nitroso or sulfonic acid derivatives) .

- Storage Recommendations : Store at –20°C in amber vials under nitrogen to prevent photolytic cleavage of the C–S bond .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of tert-butylthiol substitution in fluorinated nitrobenzene systems?

Methodological Answer:

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311++G**) to map electron density and Fukui indices at reactive sites. Compare with experimental substituent effects (e.g., meta-directing influence of –NO₂ vs. ortho/para activation by –F) .

- Kinetic Isotope Effects (KIEs) : Use deuterated tert-butylthiol (t-BuSD) to probe transition-state structures and confirm whether the mechanism follows SNAr (nucleophilic aromatic substitution) or radical pathways .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

Methodological Answer:

- Multimodal Characterization : Cross-validate NMR (¹H/¹⁹F) and X-ray data with computational predictions (e.g., gauge-including atomic orbital (GIAO) NMR shifts). For crystallography, ensure high-resolution data (R-factor < 5%) and analyze thermal ellipsoids for dynamic disorder in the tert-butyl group .

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility (e.g., tert-butyl rotation) that may cause discrepancies between solution and solid-state structures .

Q. What are the limitations of using this compound as a precursor in cross-coupling reactions?

Methodological Answer:

- Reactivity Screening : Test Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig) under varying ligands (XPhos, SPhos) and bases (Cs₂CO₃, KOtBu). Monitor steric hindrance from the tert-butyl group, which may impede transmetalation .

- Competing Pathways : Use in situ IR spectroscopy to detect intermediates (e.g., nitroso or sulfoxide byproducts) that deactivate catalysts. Pre-reduction of –NO₂ to –NH₂ may enhance reactivity in certain cases .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound?

Methodological Answer:

- Standardized Protocols : Follow IUPAC guidelines for solubility determination (e.g., shake-flask method with HPLC quantification). Account for batch-to-batch purity variations (>98% by GC-MS) and solvent polarity (logP = 2.8 predicted via ChemAxon) .

- Temperature Control : Report solubility at 25°C ± 0.1°C using thermostatted cells to minimize kinetic dissolution artifacts .

Q. Why do computational predictions of nitro group vibrational frequencies (IR) diverge from experimental data?

Methodological Answer:

- Anharmonic Corrections : Apply second-order vibrational perturbation theory (VPT2) to DFT-calculated frequencies. Compare with experimental IR spectra acquired at <1 cm⁻¹ resolution to resolve overtones and combination bands .

- Environmental Effects : Simulate solvent interactions (e.g., PCM model for DCM) to account for dielectric screening effects on nitro group vibrations .

Experimental Design Considerations

Q. How to design a controlled study to evaluate the photostability of this compound?

Methodological Answer:

- Light Sources : Use a solar simulator (AM1.5G spectrum) or UV-B lamps (280–315 nm) to mimic environmental exposure. Monitor degradation via LC-MS and quantify quantum yield using actinometry (e.g., potassium ferrioxalate) .

- Control Variables : Maintain consistent oxygen levels (via N₂/O₂ purging) to distinguish between oxidative vs. photolytic pathways .

Q. What statistical methods are appropriate for analyzing substituent effects on reaction kinetics?

Methodological Answer:

- Multivariate Regression : Apply Hammett or Swain-Lupton parameters to correlate electronic effects (σ, σ⁺) with rate constants (kobs). Validate models using leave-one-out cross-validation (LOOCV) to avoid overfitting .

- Error Analysis : Report 95% confidence intervals for rate constants derived from triplicate experiments and use Grubbs’ test to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.